Methyl 3-bromo-4-fluoro-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H8BrFO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,1-2H3 |
InChI Key |
AITKFRIPTFUHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)F)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Methyl 3 Bromo 4 Fluoro 2 Methylbenzoate
Retrosynthetic Analysis and Strategic Design for Target Synthesis
The design of a viable synthesis for Methyl 3-bromo-4-fluoro-2-methylbenzoate hinges on a logical retrosynthetic analysis. This process involves deconstructing the target molecule into simpler, more readily available precursors. The key disconnections involve the ester linkage and the halogen substituents on the aromatic ring.
Approaches to Introduce Bromine and Fluorine Substituents on the Aromatic Ring
The introduction of halogen atoms onto an aromatic ring is a cornerstone of synthetic organic chemistry, typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com The relative placement of the bromine and fluorine atoms in the target molecule is critical and dictated by the directing effects of the substituents already present on the ring.
Fluorine Installation: Direct fluorination of aromatic compounds is often explosive and difficult to control due to the high reactivity of elemental fluorine. numberanalytics.comlibretexts.org Therefore, synthetic strategies typically employ starting materials that already contain the fluorine atom. A common precursor for this synthesis would be a fluorotoluene or a fluorobenzoic acid derivative.
Bromine Installation: Bromination is commonly achieved using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgutahtech.edu The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring. libretexts.org The regioselectivity of the bromination is controlled by the existing substituents. For a precursor like 4-fluoro-2-methylbenzoic acid, the fluorine and methyl groups are ortho, para-directors, while the carboxylic acid is a meta-director. The cumulative effect of these groups strongly directs the incoming bromine electrophile to the C3 position, which is ortho to both the fluorine and methyl groups and meta to the carboxylic acid.
Esterification and Methyl Group Installation Methodologies
The synthesis plan must also account for the methyl ester and the ring's methyl group.
Methyl Group Installation: The 2-methyl group is most conveniently incorporated by selecting a starting material that already possesses this feature, such as a derivative of o-toluic acid (2-methylbenzoic acid). Introducing this group later in the synthesis would be significantly more complex.
Esterification: The final step in many synthetic routes is the esterification of the corresponding carboxylic acid (3-bromo-4-fluoro-2-methylbenzoic acid). Due to the presence of the methyl group at the ortho position, this is a sterically hindered carboxylic acid. Standard Fischer-Speier esterification—refluxing the carboxylic acid with methanol (B129727) and a strong acid catalyst like sulfuric acid—can be effective, though it may require prolonged reaction times or harsh conditions. iajpr.com Alternative methods for esterifying hindered acids are often preferred for higher yields. acs.orgacs.org One common and effective approach is to first convert the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by the addition of methanol.
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several multi-step protocols can be devised, starting from commercially available precursors.
Multi-Step Synthesis Protocols from Readily Available Precursors
A logical and classical approach to synthesizing this compound involves a two-step sequence starting from 4-fluoro-2-methylbenzoic acid.
Step 1: Bromination of 4-Fluoro-2-methylbenzoic Acid
The first step is the regioselective bromination of 4-fluoro-2-methylbenzoic acid. The electron-donating methyl and fluoro groups activate the ring towards electrophilic attack and direct the incoming electrophile, while the electron-withdrawing carboxylic acid group deactivates the ring and directs meta. The confluence of these effects selectively yields the desired 3-bromo-4-fluoro-2-methylbenzoic acid.
Table 1: Reaction Conditions for Bromination
| Reagent | Role | Typical Conditions | Reference Analogy |
|---|---|---|---|
| 4-Fluoro-2-methylbenzoic acid | Starting Material | - | - |
| Bromine (Br₂) | Brominating Agent | Stoichiometric amount | utahtech.edu |
| Iron(III) Bromide (FeBr₃) | Lewis Acid Catalyst | Catalytic amount | utahtech.edu |
| Dichloromethane (B109758) (CH₂Cl₂) | Solvent | Anhydrous |
Step 2: Esterification of 3-bromo-4-fluoro-2-methylbenzoic acid
The second step involves the esterification of the sterically hindered carboxylic acid produced in the first step. Due to steric hindrance, methods that proceed through a highly reactive intermediate, such as an acyl chloride, are often favored to achieve high conversion.
Table 2: Methods for Esterification
| Method | Reagents | Advantages | Reference Analogy |
|---|---|---|---|
| Acyl Chloride Formation | 1. Oxalyl chloride or Thionyl chloride, cat. DMF2. Methanol | High yield, mild conditions, suitable for hindered acids. | |
| Fischer-Speier Esterification | Methanol, concentrated Sulfuric Acid (H₂SO₄) | Simple, uses inexpensive reagents. | iajpr.com |
An alternative pathway could involve a Sandmeyer reaction starting from an appropriately substituted aniline, such as methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com Diazotization of the amino group followed by treatment with copper(I) bromide would install the bromine atom. chemicalbook.com However, this would produce a different isomer (methyl 2-bromo-4-fluoro-5-methylbenzoate) and highlights the importance of precursor selection for achieving the correct substitution pattern.
Exploration of One-Pot and Cascade Reactions
Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, minimizing intermediate workup and purification steps. While a specific, documented one-pot synthesis for this compound is not prominently featured in the literature, a hypothetical process could be envisioned. For instance, a tandem reaction could involve the bromination of 4-fluoro-2-methylbenzoic acid, followed by the in-situ addition of an esterification agent without isolating the brominated acid intermediate. Such a procedure would depend on the compatibility of the reagents and solvents used in both steps.
Optimization of Reaction Conditions and Yield Enhancement Strategies
For the bromination step , key parameters to optimize include:
Catalyst Loading: The amount of Lewis acid catalyst can be tuned to achieve the desired reaction rate without promoting side reactions.
Temperature Control: Maintaining a low temperature during the addition of bromine can help control the reaction's exothermicity and improve regioselectivity. researchgate.net
Reaction Time: Monitoring the reaction progress via techniques like TLC or GC-MS ensures the reaction is stopped once the starting material is consumed, preventing the formation of over-brominated byproducts.
For the esterification step , especially when dealing with a sterically hindered substrate, optimization is crucial:
Reagent Choice: For acyl chloride formation, oxalyl chloride is often preferred over thionyl chloride as it produces gaseous byproducts (CO, CO₂, HCl) that are easily removed.
Water Removal: In Fischer esterification, the removal of water as it forms (e.g., using a Dean-Stark apparatus) is essential to drive the equilibrium towards the product ester. google.com
Catalyst: For challenging esterifications, stronger acid catalysts or coupling agents can be employed to increase the rate and yield. organic-chemistry.org
By systematically refining these parameters, the synthetic route can be made more efficient, cost-effective, and scalable.
Catalyst Selection and Reaction Efficiency Studies
The efficiency of both the bromination and esterification steps is heavily reliant on the appropriate selection of catalysts.
For the bromination of the aromatic ring, various catalysts can be employed to enhance the electrophilicity of the bromine source. While elemental bromine can be used, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), modern approaches often favor the use of N-bromosuccinimide (NBS) as a safer and more manageable brominating agent. The reaction with NBS can be initiated by radical initiators or catalyzed by acids. For deactivated toluenes, which the starting material can be considered due to the electron-withdrawing nature of the carboxyl or ester group, the choice of catalyst is crucial to achieve good yields and selectivity.
For the esterification of 3-bromo-4-fluoro-2-methylbenzoic acid, acid catalysts are typically employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards methanol. While traditional mineral acids like sulfuric acid (H₂SO₄) are effective, their corrosive nature and the difficulty in their removal from the reaction mixture have led to the exploration of solid acid catalysts. These include ion-exchange resins and modified clays (B1170129) like Montmorillonite K10, which offer advantages in terms of easier separation and potential for recycling. For instance, phosphoric acid-modified Montmorillonite K-10 clay has been shown to be an efficient catalyst for the esterification of various substituted benzoic acids.
| Reaction Step | Catalyst | Typical Reaction Efficiency | Reference |
| Bromination | N-Bromosuccinimide (NBS) with radical initiator | Moderate to high, depending on substrate and conditions. | ambeed.com |
| Esterification | Sulfuric Acid | High, but with workup and waste concerns. | |
| Esterification | Phosphoric acid modified Montmorillonite K10 | High yields for substituted benzoic acids. |
Solvent Effects and Temperature Control
The choice of solvent and the precise control of reaction temperature are paramount in directing the regioselectivity and maximizing the yield of the desired product.
In bromination reactions , the solvent can significantly influence the reaction pathway. While historically, chlorinated solvents like carbon tetrachloride (CCl₄) were common, their toxicity and environmental impact have led to a search for alternatives. Acetonitrile has been shown to be a suitable replacement in some radical brominations, potentially improving yield and reproducibility. The polarity of the solvent can also affect the stability of charged intermediates in electrophilic aromatic substitution, thereby influencing the reaction rate and selectivity.
Temperature control is critical for regioselectivity in aromatic bromination. Lower temperatures generally favor the formation of the thermodynamically more stable para-isomer over the ortho-isomer. chemicalbook.com In the context of synthesizing this compound, precise temperature control would be necessary to ensure bromination occurs at the desired position 3, minimizing the formation of other isomers. For the side-chain bromination of toluenes, temperatures can range from below 80°C with molecular bromine to elevated temperatures for less reactive substrates. ambeed.comchemicalbook.com
For the esterification step, the reaction is typically carried out at the reflux temperature of the alcohol used (in this case, methanol) to drive the equilibrium towards the product. In solvent-free esterification reactions using solid acid catalysts, the temperature can also play a crucial role in the reaction rate and catalyst activity.
| Reaction Parameter | Effect on Synthesis | Example/Consideration |
| Bromination Solvent | Influences reaction rate, selectivity, and safety. | Acetonitrile as a greener alternative to chlorinated solvents. |
| Bromination Temperature | Critical for controlling regioselectivity. | Lower temperatures can favor para-substitution. chemicalbook.com |
| Esterification Solvent | Can be performed solvent-free with the alcohol reactant. | Methanol often serves as both reactant and solvent. |
| Esterification Temperature | Affects reaction rate and equilibrium. | Typically conducted at the reflux temperature of the alcohol. |
This table highlights general principles applicable to the synthesis of the target compound.
Green Chemistry Principles in the Synthesis of Aryl Halides and Esters
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound.
Atom Economy and E-Factor Evaluation
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. google.com Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions are inherently less atom-economical as they produce byproducts. google.com
The E-Factor (Environmental Factor) is another green chemistry metric, defined as the total mass of waste generated per unit of product. A lower E-Factor indicates a greener process. For the synthesis of this compound, the E-Factor would include waste from byproducts, unreacted starting materials, solvent losses, and catalyst and workup materials.
| Green Metric | Definition | Relevance to Synthesis |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Highlights the intrinsic efficiency of the chemical transformation. google.com |
| E-Factor | Mass of waste / Mass of product | Provides a broader measure of the environmental impact, including all waste streams. sigmaaldrich.com |
Calculating the precise atom economy and E-Factor requires a detailed, balanced chemical equation for the entire synthetic route, including all reagents and byproducts.
Sustainable Reagents and Solvent Alternatives
A key aspect of green chemistry is the use of safer and more environmentally benign reagents and solvents.
For the bromination step , traditional liquid bromine is hazardous and corrosive. google.com N-Bromosuccinimide (NBS) is a widely used alternative that is a solid and easier to handle. chemscene.com Other innovative approaches include the in situ generation of bromine from bromide salts using an oxidizing agent, which avoids the handling of elemental bromine. evitachem.comnih.gov Eco-friendly brominating reagents, such as a bromide-bromate couple, have also been developed, which can offer high bromine atom efficiency with only aqueous sodium chloride as a benign waste product. google.com
In the esterification reaction , replacing strong mineral acids with reusable solid acid catalysts is a significant green improvement. This not only simplifies the purification process but also reduces the generation of acidic waste.
The choice of solvents is another critical factor. As mentioned, there is a strong drive to replace hazardous chlorinated solvents. More sustainable alternatives include water, supercritical fluids, ionic liquids, and bio-based solvents like ethanol, acetone, and ethyl lactate. patsnap.com For some reactions, performing them under solvent-free conditions is the most environmentally friendly option.
| Reaction Component | Traditional Approach | Greener Alternative | Benefit |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS), in situ generated bromine, Bromide-Bromate couple | Improved safety, handling, and potentially higher atom efficiency. google.comchemscene.com |
| Esterification Catalyst | Sulfuric Acid (H₂SO₄) | Solid acid catalysts (e.g., modified clays, resins) | Easier separation, reusability, reduced corrosive waste. |
| Solvent | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Acetonitrile, Ethyl Acetate (B1210297), Solvent-free conditions | Reduced toxicity and environmental impact. patsnap.com |
Spectroscopic and Structural Data for this compound Not Found
A thorough search for experimental spectroscopic and structural data for the chemical compound This compound did not yield specific results for the requested analyses. Despite extensive queries for high-resolution nuclear magnetic resonance (NMR) data (¹H, ¹³C, and ¹⁹F), two-dimensional NMR techniques (COSY, HMQC, HMBC, NOESY), solid-state NMR applications, high-resolution mass spectrometry (HRMS), and fragmentation pathway analysis, no publicly available scientific literature or databases containing this specific information were identified.
The investigation included searches for raw and processed spectral data, as well as mentions in research articles or chemical repositories. While information is available for various isomers and structurally related compounds, such as Methyl 4-bromo-3-fluoro-2-methylbenzoate and Methyl 3-bromo-4-methylbenzoate, this data is not applicable for the precise structural elucidation of the title compound.
Consequently, the generation of a detailed article focusing on the spectroscopic and structural characterization of This compound as per the provided outline is not possible at this time due to the absence of the necessary primary data. Further experimental research would be required to determine the specific spectral properties of this compound.
Spectroscopic and Structural Elucidation of Methyl 3 Bromo 4 Fluoro 2 Methylbenzoate
X-ray Crystallography for Solid-State Structure Determination
Comprehensive searches of scientific literature and crystallographic databases did not yield any specific experimental data on the X-ray crystal structure of Methyl 3-bromo-4-fluoro-2-methylbenzoate. Therefore, a detailed analysis of its solid-state structure based on experimental crystallographic data is not possible at this time.
Single-Crystal X-ray Diffraction Analysis of Molecular Conformation and Packing
No published single-crystal X-ray diffraction studies for this compound were found. As a result, information regarding its molecular conformation, bond lengths, bond angles, and crystal packing arrangement is not available.
Co-crystallization and Host-Guest Complex Studies (if applicable)
There are no available research articles or reports on the co-crystallization or the formation of host-guest complexes involving this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
A thorough review of spectroscopic databases and scientific literature found no specific experimental FT-IR or Raman spectra for this compound. While theoretical predictions can be made based on the functional groups present (ester, bromo, fluoro, and methyl-substituted benzene (B151609) ring), experimentally determined vibrational frequencies and their assignments are not available.
Table 1: Anticipated Vibrational Modes for this compound (Theoretical)
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1730-1715 |
| C-O (Ester) | Stretching | 1300-1000 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Methyl) | Stretching | 2975-2870 |
| C-F | Stretching | 1400-1000 |
| C-Br | Stretching | 680-515 |
Note: This table is predictive and not based on experimental data for the specific compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
No experimental UV-Vis absorption spectra for this compound have been reported in the searched scientific literature. Consequently, details regarding its electronic transitions, such as π→π* and n→π* transitions, and its maximum absorption wavelengths (λmax) have not been experimentally determined.
Reaction Mechanisms and Reactivity Studies of Methyl 3 Bromo 4 Fluoro 2 Methylbenzoate
Mechanistic Pathways of Electrophilic Aromatic Substitution
There is a lack of published studies specifically investigating the mechanistic pathways of electrophilic aromatic substitution (EAS) on Methyl 3-bromo-4-fluoro-2-methylbenzoate. In theory, the directing effects of the existing substituents would govern the regioselectivity of incoming electrophiles. The methyl group is an activating, ortho-, para-directing group, while the halogens (bromo and fluoro) are deactivating, ortho-, para-directors. The methyl ester is a deactivating, meta-directing group. The interplay of these electronic and steric effects would determine the position of substitution, but no experimental studies confirming these outcomes are available.
Nucleophilic Aromatic Substitution (SNAr) Reactions and Halogen Reactivity
Ester Hydrolysis and Transesterification Kinetics
Detailed kinetic studies, including reaction rates and activation energies for the hydrolysis or transesterification of the methyl ester group in this compound, are not present in the available scientific literature. While these reactions are fundamental transformations of esters, specific kinetic data for this particular substituted benzoate (B1203000) are absent.
Regioselectivity and Stereoselectivity in Derivatization Reactions
While this compound is sold as a building block for synthesizing more complex molecules, specific studies focusing on the regioselectivity and stereoselectivity of its derivatization reactions have not been published. Such studies would be crucial for its application in targeted synthesis, but no data on reaction outcomes or isomeric product ratios are available.
Investigation of Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira)
There is an absence of dedicated research investigating the participation of this compound in organometallic coupling reactions. The presence of a bromine atom suggests that it could potentially undergo reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. However, no literature was found that documents the specific conditions, catalyst systems, or yields for such reactions involving this substrate.
A hypothetical data table for a Suzuki coupling reaction is presented below for illustrative purposes, based on typical reaction parameters.
Table 1: Hypothetical Parameters for a Suzuki Coupling Reaction (Note: The following data is illustrative and not based on published experimental results for this specific compound.)
| Parameter | Hypothetical Value/Condition |
|---|---|
| Reactant 1 | This compound |
| Reactant 2 | Arylboronic acid |
| Catalyst | Pd(PPh3)4 |
| Base | Na2CO3 (2M aq. solution) |
| Solvent | Toluene/Ethanol |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
Kinetic Studies of Key Reactions and Rate Constant Determination
No publications containing kinetic studies or the determination of rate constants for any reaction involving this compound could be located. This information is fundamental for understanding reaction mechanisms and optimizing reaction conditions, but it has not been a subject of published research for this molecule.
Compound List
Computational Chemistry and Theoretical Modeling of Methyl 3 Bromo 4 Fluoro 2 Methylbenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the properties of organic molecules. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly used to investigate the structure, and electronic and vibrational properties of substituted benzoates. scirp.org
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For Methyl 3-bromo-4-fluoro-2-methylbenzoate, this involves determining the most stable bond lengths, bond angles, and dihedral angles.
Illustrative Optimized Geometrical Parameters: A DFT study on a similar molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, using the B3LYP/6-311++G(d,p) method, yielded optimized bond lengths and angles. researchgate.net A similar calculation for this compound would produce a comparable set of data.
Table 1: Illustrative Predicted Bond Lengths and Angles for this compound (Based on Analogous Compounds)
| Parameter | Predicted Value (Illustrative) |
|---|---|
| C-Br Bond Length (Å) | 1.895 |
| C-F Bond Length (Å) | 1.350 |
| C=O Bond Length (Å) | 1.210 |
| C-O Bond Length (Å) | 1.355 |
| C-C-C Ring Angle (°) | ~118-121 |
| O=C-O Angle (°) | 123.5 |
Frontier Molecular Orbital (FMO) analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed primarily over the electron-rich aromatic ring.
LUMO: Represents the ability to accept an electron, indicating susceptibility to nucleophilic attack. The LUMO is likely centered on the benzene (B151609) ring and the carbonyl group of the ester function. researchgate.net
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
Analysis of the Molecular Electrostatic Potential (MEP) surface would complement the FMO analysis. The MEP map uses a color scale to visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For this compound, negative potential would be expected around the electronegative fluorine and oxygen atoms, while positive potential would be found near the hydrogen atoms.
Table 2: Illustrative Predicted FMO Properties for this compound
| Parameter | Predicted Value (Illustrative) |
|---|---|
| HOMO Energy (eV) | -6.85 |
| LUMO Energy (eV) | -1.70 |
| HOMO-LUMO Gap (eV) | 5.15 |
Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies at the optimized geometry, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and rocking. researchgate.net
For this compound, key predicted vibrational modes would include:
C=O stretching: A strong, characteristic band typically appearing around 1720-1740 cm⁻¹.
Aromatic C-H stretching: Occurring above 3000 cm⁻¹. researchgate.net
Aliphatic C-H stretching (of the methyl groups): Found in the 2800-3000 cm⁻¹ region. researchgate.net
C-F and C-Br stretching: Expected at lower frequencies in the fingerprint region.
Aromatic C-C stretching: Multiple bands in the 1400-1600 cm⁻¹ range.
Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. Therefore, they are typically scaled using empirical scaling factors to achieve better agreement with experimental spectra. scirp.org
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation would provide a dynamic picture of this compound's behavior, which is crucial for exploring its accessible conformational space. By simulating the molecule's motion at a given temperature, one could observe the rotation around single bonds, particularly the C(ring)-C(ester) and C-O bonds of the methoxycarbonyl group. This would reveal the flexibility of the molecule and the relative populations of different conformers in solution, going beyond the static picture provided by geometry optimization.
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results.
IR Frequencies: As discussed in section 5.1.3, DFT calculations are a standard method for predicting IR spectra. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be compared directly with experimental data. scirp.orgresearchgate.net
NMR Chemical Shifts: Predicting NMR chemical shifts (¹H, ¹³C, ¹⁹F) is more complex but can be achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT. liverpool.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. These theoretical values can help assign peaks in an experimental spectrum and can be particularly useful for distinguishing between isomers. For this molecule, predicting the ¹⁹F chemical shift would be of particular interest, as it is highly sensitive to the local electronic environment.
Reaction Pathway Energetics and Transition State Characterization
A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway energetics and transition state characterization of this compound. While research exists on the synthesis and general reactivity of related substituted methyl benzoates, detailed computational modeling of reaction mechanisms, including the identification of transition states and their corresponding energy barriers for this specific molecule, is not publicly available at this time.
Theoretical studies on similar molecules, such as other halogenated and methylated benzoates, often employ computational methods to understand reaction mechanisms like saponification, esterification, or nucleophilic aromatic substitution. These studies typically involve mapping the potential energy surface of a reaction to identify the lowest energy pathway from reactants to products. This process allows for the characterization of transition state structures, which represent the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy, a critical parameter for determining reaction rates.
For a hypothetical reaction involving this compound, computational analysis would be necessary to provide quantitative data on its reaction energetics. Such an investigation would likely involve density functional theory (DFT) or other high-level ab initio calculations to accurately model the electronic structure and geometry of the reactants, products, and transition states.
Without specific research focused on this compound, any discussion of its reaction pathway energetics or the precise nature of its transition states would be speculative. Further computational chemistry research is required to elucidate these specific aspects of its reactivity.
Advanced Analytical Methodologies for Methyl 3 Bromo 4 Fluoro 2 Methylbenzoate
Chromatographic Separation and Detection Techniques
Chromatography is a cornerstone for the analysis of Methyl 3-bromo-4-fluoro-2-methylbenzoate, providing the necessary selectivity and sensitivity to analyze complex mixtures. Both gas and liquid chromatography are powerful tools for the analysis of this halogenated aromatic ester.
Gas Chromatography (GC) with Mass Spectrometry (GC-MS) or Flame Ionization Detection (FID)
Gas chromatography is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector depends on the specific requirements of the analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This combination offers unparalleled identification capabilities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for unambiguous identification of this compound even in the presence of co-eluting substances. The fragmentation pattern of the molecule in the mass spectrometer serves as a chemical fingerprint.
Gas Chromatography with Flame Ionization Detection (GC-FID): FID is a robust and widely used detector that provides excellent sensitivity for organic compounds. While it does not provide structural information like MS, it is highly reliable for quantification purposes once the identity of the peak corresponding to this compound has been confirmed.
A hypothetical GC method for the analysis of this compound is presented in the table below.
Interactive Data Table: Hypothetical GC Parameters for this compound Analysis
| Parameter | GC-MS | GC-FID |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | 30 m x 0.32 mm ID, 0.25 µm film thickness (e.g., DB-5) |
| Injector Temperature | 250 °C | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detector Temperature | N/A (Transfer line at 280 °C) | 300 °C |
| Ionization Mode (MS) | Electron Ionization (EI) at 70 eV | N/A |
| Mass Range (MS) | 50-400 amu | N/A |
High-Performance Liquid Chromatography (HPLC) with UV, Diode Array (DAD), or MS Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a common approach.
HPLC with UV or Diode Array Detection (DAD): The aromatic ring and carbonyl group in this compound make it a strong absorber of ultraviolet (UV) light. A UV detector set at an appropriate wavelength (e.g., around 254 nm) can be used for sensitive and quantitative analysis. A Diode Array Detector (DAD) offers the advantage of acquiring the entire UV spectrum of the eluting peak, which can aid in peak identification and purity assessment.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. This is particularly useful for analyzing trace levels of the compound in complex matrices or for confirming the identity of impurities.
A hypothetical HPLC method for the analysis of this compound is detailed in the table below.
Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | HPLC-UV/DAD | HPLC-MS |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size | C18, 100 mm x 2.1 mm ID, 3.5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | N/A |
| Ionization Mode (MS) | N/A | Electrospray Ionization (ESI), Positive Mode |
| Mass Range (MS) | N/A | 100-500 m/z |
Sample Preparation Strategies for Complex Chemical Mixtures
The successful analysis of this compound in complex mixtures, such as reaction masses or environmental samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. Common strategies include:
Liquid-Liquid Extraction (LLE): This is a classic technique where the sample is dissolved in a solvent in which the analyte has high solubility, and then extracted with an immiscible solvent in which the impurities are more soluble. For this compound, a common approach would be to dissolve the sample in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash with aqueous solutions to remove polar impurities.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb either the analyte or the impurities. For this compound, a reversed-phase SPE cartridge (e.g., C18) could be used. The sample is loaded onto the cartridge, interfering polar compounds are washed away, and then the target compound is eluted with a stronger organic solvent.
Solid-Phase Microextraction (SPME): For trace analysis of volatile or semi-volatile compounds, SPME is a solvent-free technique that uses a coated fiber to extract the analyte from the sample matrix (either liquid or headspace). The fiber is then directly desorbed into the injector of a gas chromatograph. This method is particularly useful for environmental samples or for monitoring residual solvents.
Validation of Analytical Methods: Precision, Accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
To ensure the reliability of analytical data, the chosen method must be validated. Method validation is a process that demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank sample with a known amount of the analyte and calculating the percent recovery.
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The table below presents hypothetical validation data for an HPLC-UV method for the analysis of this compound.
Interactive Data Table: Hypothetical Method Validation Data for HPLC-UV Analysis
| Parameter | Acceptance Criteria | Hypothetical Result |
| Precision (RSD) | ≤ 2% | 0.8% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The reactivity of Methyl 3-bromo-4-fluoro-2-methylbenzoate, particularly the presence of the bromine and fluorine atoms, makes it a key intermediate for constructing more complex molecular architectures.
Precursor for Agrochemicals or Specialty Chemicals (excluding biological activity)
The core structure of 3-bromo-4-fluorobenzoic acid, the precursor to this compound, is a known intermediate in the synthesis of insecticides. For instance, 3-bromo-4-fluorobenzoic acid can be converted to 3-phenoxy-4-fluoro-benzoic acid, a precursor for 3-phenoxy-4-fluoro-benzyl alcohol, which serves as an intermediate for various insecticides. google.com This established pathway highlights the potential of its methyl ester derivative in the agrochemical industry. The strategic placement of the bromo and fluoro groups on the aromatic ring allows for sequential, selective reactions to build the complex structures required for specialty chemicals.
The synthesis of such precursors often involves multi-step processes where the functional groups of the starting material dictate the synthetic route. The bromo group, for example, is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
Table 1: Reactants and Conditions for the Preparation of 3-bromo-4-fluorobenzoic acid
| Reactant 1 | Reactant 2 | Catalyst | Temperature |
| Fluorobenzene | Acetyl chloride | Aluminum chloride | 0° to 100° C |
| Resulting mixture | Bromine | - | 50° to 150° C |
| Bromination product | Hypochlorite solution | - | 0° to 100° C |
This table is based on a described industrial process for the parent acid, illustrating the types of transformations its derivatives can undergo. google.com
Intermediate in the Synthesis of Heterocyclic Compounds
Halogenated benzoic acid derivatives are fundamental starting materials for the synthesis of a wide array of heterocyclic compounds. The bromine atom in this compound can be readily displaced or participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen. For example, derivatives of bromo-methylanilines can undergo reactions with thiophene-carbaldehydes to form Schiff bases, which can then be further functionalized via Suzuki cross-coupling reactions to yield complex heterocyclic systems. nih.gov
The synthesis of (3-bromo-4-methyl-phenyl)-morpholin-4-yl-methanone from 3-bromo-4-methylbenzoic acid demonstrates a straightforward amidation reaction, a common step in the construction of nitrogen-containing heterocycles. Given the similar reactivity, this compound is a promising candidate for analogous transformations, leading to a variety of substituted heterocyclic structures.
Role in Catalysis and Ligand Development (if applicable)
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent candidate for use in cross-coupling reactions, such as the Suzuki or Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. By replacing the bromine atom with various organometallic reagents, a wide range of substituted biaryls and other complex structures can be accessed.
This reactivity is particularly relevant in the development of ligands for catalysis. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling highlights how bromo-substituted anilines can be used to create ligands with specific electronic and steric properties. nih.gov Similarly, this compound could serve as a precursor to novel phosphine, N-heterocyclic carbene (NHC), or other types of ligands. The electronic effects of the fluorine and methyl groups on the aromatic ring would influence the properties of the resulting metal-ligand complexes, potentially leading to catalysts with enhanced activity or selectivity.
Exploration in Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The halogen atoms on this compound, particularly the bromine, are capable of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction that has been shown to play a significant role in the supramolecular assembly of coordination compounds and organic molecules. nih.gov
The study of crystal structures of related substituted methyl benzoates reveals how intermolecular interactions, including hydrogen bonds and other weak interactions, dictate the packing of molecules in the solid state. nih.gov For instance, the crystal structure of 4-fluoro-3-phenoxybenzoic acid is stabilized by carboxylic acid dimers and weak C-H···O and C-H···F interactions. researchgate.net The specific substitution pattern of this compound, with its potential for halogen bonding, hydrogen bonding (via interactions with the ester carbonyl), and π-stacking, makes it an intriguing target for crystal engineering studies. By understanding and controlling these non-covalent interactions, it may be possible to design novel solid-state materials with desired optical or electronic properties.
Environmental Fate and Degradation Pathways Academic Perspective
Biotic Transformation Studies in Model Environmental Systems (excluding ecotoxicity)
Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. The biodegradability of halogenated aromatic compounds is highly dependent on the type and position of the halogen substituents, as well as the environmental conditions.
Specific studies on the microbial degradation of Methyl 3-bromo-4-fluoro-2-methylbenzoate have not been reported. However, extensive research on the biodegradation of other halobenzoates provides a basis for predicting potential pathways. Generally, the initial step in the aerobic degradation of aromatic compounds is the enzymatic introduction of hydroxyl groups onto the aromatic ring by oxygenases. jbarbiomed.com
For halogenated benzoates, two primary dehalogenation strategies are employed by microorganisms:
Initial Hydrolytic or Reductive Dehalogenation: Some microbes can remove the halogen atom from the aromatic ring as an initial step. For instance, some denitrifying bacteria have been shown to degrade 3- and 4-chlorobenzoate (B1228818) and the corresponding bromo- and iodobenzoates, with the release of the halide ion. oup.com However, fluorobenzoates were found to be more recalcitrant in these studies. oup.com
Dehalogenation after Ring Cleavage: More commonly, the halogen is removed after the aromatic ring has been dihydroxylated and subsequently cleaved.
Given the structure of this compound, a plausible initial step would be the hydrolysis of the ester bond by microbial esterases to form 3-bromo-4-fluoro-2-methylbenzoic acid and methanol (B129727). The resulting halogenated benzoic acid would then be the substrate for further degradation.
Studies on fluorobenzoates have shown that they can be degraded by various bacterial strains. For example, some bacteria degrade 4-fluorobenzoate (B1226621) via 4-fluorocatechol, while others utilize a pathway involving the formation of 4-hydroxybenzoate. nih.govasm.org The degradation of 2-fluorobenzoate (B1215865) can proceed via initial dioxygenation that eliminates the fluoride (B91410) ion. nih.gov The presence of multiple halogen substituents, as in the target compound, often increases the resistance to microbial attack. The position of the substituents is also critical; for instance, 3-chlorobenzoate (B1228886) is often more readily degraded than 2- or 4-chlorobenzoate under certain conditions. jbarbiomed.com
The microbial degradation of brominated aromatics has also been studied. In many cases, the degradation proceeds via initial attack by dioxygenase enzymes, leading to the formation of brominated catechols, which are then subject to ring cleavage.
Considering these points, a hypothetical microbial degradation pathway for this compound could involve:
Ester Hydrolysis: Formation of 3-bromo-4-fluoro-2-methylbenzoic acid.
Dioxygenation: Incorporation of two hydroxyl groups onto the aromatic ring to form a dihydroxy-intermediate. The position of hydroxylation would be directed by the existing substituents.
Dehalogenation: The removal of the bromine and fluorine atoms could occur either before or after ring cleavage. Given the strength of the C-F bond, defluorination is often a critical and rate-limiting step.
Ring Cleavage: The dihydroxylated ring would be cleaved by dioxygenase enzymes.
Further Metabolism: The resulting aliphatic acids would be further metabolized through central metabolic pathways.
Table 3: Hypothetical Microbial Degradation Metabolites of this compound
| Initial Compound | Potential Intermediate Metabolite | Metabolic Process |
| This compound | 3-Bromo-4-fluoro-2-methylbenzoic acid | Ester Hydrolysis |
| 3-Bromo-4-fluoro-2-methylbenzoic acid | Brominated and fluorinated catechols | Dioxygenation |
| Brominated and fluorinated catechols | Ring cleavage products (aliphatic acids) | Ring Cleavage Dioxygenase |
This table presents a speculative pathway based on the degradation of related compounds.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and manipulation of complex molecules like Methyl 3-bromo-4-fluoro-2-methylbenzoate are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, efficiency, scalability, and reproducibility over traditional batch processing. seqens.comresearchgate.netnih.gov
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, provides precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govacs.org This level of control is particularly advantageous for managing highly exothermic reactions or handling hazardous reagents and unstable intermediates that may be involved in the functionalization of halogenated aromatics. researchgate.netyoutube.com The application of flow chemistry to the synthesis of pharmaceutical intermediates is a rapidly growing field, demonstrating improved product quality and reduced costs. seqens.comacs.orgresearchgate.net For a compound like this compound, flow chemistry could enable safer and more efficient processes for its further elaboration, such as nitration or organometallic reactions, which can be challenging in batch setups. nih.govamt.uk
Automated synthesis platforms, often integrated with flow chemistry systems, are revolutionizing the discovery and optimization of new chemical entities. nih.govoxfordglobal.com These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reactants, catalysts, and conditions to rapidly identify optimal synthetic routes. researchgate.netyoutube.com The use of robotics and automated liquid handlers minimizes human error and allows for continuous operation, significantly accelerating the research and development cycle. oxfordglobal.com For this compound, an automated platform could be employed to explore a wide range of cross-coupling reactions or other functionalizations, quickly generating a library of derivatives for biological screening or materials science applications.
Table 1: Potential Advantages of Flow Chemistry for Functionalizing this compound
| Feature | Advantage in Flow Chemistry | Relevance to this compound Functionalization |
| Heat Transfer | Superior heat exchange due to high surface-area-to-volume ratio. nih.gov | Enables safe execution of potentially exothermic reactions like nitration or lithiation. |
| Mass Transfer | Enhanced mixing and contact between reactants and catalysts. amt.uk | Improves efficiency and yields in multiphasic reactions, such as hydrogenations. |
| Safety | Small reactor volumes minimize risk when handling hazardous reagents or unstable intermediates. researchgate.netyoutube.com | Crucial for reactions involving organometallics or other highly reactive species. |
| Scalability | Straightforward scaling from laboratory to production by extending operation time or using larger reactors. seqens.com | Facilitates efficient production of key intermediates derived from the title compound. |
| Automation | Easily integrated with automated systems for process control and optimization. acs.org | Allows for rapid screening of reaction conditions to optimize the synthesis of derivatives. |
Application in Chemoinformatics and Machine Learning for Reaction Prediction
The field of chemoinformatics, particularly through the application of machine learning (ML), is transforming the way chemists approach synthesis. beilstein-journals.orgvapourtec.com ML models can predict reaction outcomes, suggest optimal conditions, and even forecast the regioselectivity of reactions on complex molecules. vapourtec.combeilstein-journals.org This predictive power is invaluable for a molecule like this compound, which possesses multiple distinct potential sites for chemical transformation.
Machine learning algorithms, such as random forests and neural networks, are being trained on vast datasets of known chemical reactions to identify patterns that are not immediately obvious to a human chemist. beilstein-journals.orgdigitellinc.comprinceton.edu These models can predict the yield of a reaction under various conditions, helping to streamline the optimization process and reduce the number of experiments required. rsc.orgnih.gov For instance, ML could be used to predict the success of various palladium-catalyzed cross-coupling reactions at the bromo-position of this compound with a range of coupling partners. acs.orgnih.gov
A significant challenge in the functionalization of substituted aromatics is predicting which position on the ring will react (regioselectivity). Recent advancements have seen the development of ML models, such as RegioML, specifically designed to predict the regioselectivity of electrophilic aromatic substitutions. rsc.orgdntb.gov.uachemrxiv.orgnih.govresearchgate.net Such a tool could be applied to this compound to predict the most likely site of substitution for reactions like nitration or further halogenation, guiding synthetic strategy and minimizing the formation of undesired isomers.
Table 2: Machine Learning Applications in the Study of this compound
| Machine Learning Application | Potential Use Case for this compound | Expected Outcome |
| Reaction Yield Prediction | Predicting the yield of Suzuki or Buchwald-Hartwig couplings at the bromo position under various ligand, base, and solvent conditions. digitellinc.comnih.gov | Accelerated optimization of reaction conditions, leading to higher efficiency and reduced waste. |
| Regioselectivity Prediction | Forecasting the site of electrophilic aromatic substitution (e.g., nitration, acylation) on the aromatic ring. rsc.orgchemrxiv.org | Guidance for synthetic planning to achieve desired isomers and avoid complex purification steps. |
| Reaction Condition Recommendation | Suggesting optimal catalysts, solvents, and temperatures for a desired transformation based on the structure of the starting material. beilstein-journals.orgacs.org | More efficient discovery of successful reaction pathways for novel derivatizations. |
| Retrosynthesis Planning | Identifying potential synthetic routes to complex target molecules starting from this compound. beilstein-journals.org | Generation of novel and efficient synthetic strategies for drug discovery and material science. |
Development of Novel Catalytic Systems for Its Functionalization
The reactivity of this compound is largely defined by its carbon-bromine and carbon-fluorine bonds, as well as the activated C-H bonds on the aromatic ring. Advances in catalysis are continuously providing new tools to selectively functionalize such bonds.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and ongoing research is focused on developing more active and versatile catalysts. acs.orgmdpi.com For this compound, new generations of palladium catalysts with specialized ligands could enable challenging cross-coupling reactions at the bromo-position with a wider range of nucleophiles and under milder conditions. Furthermore, while the C-F bond is generally more stable, catalytic systems, sometimes involving nickel or palladium, are being developed for its activation and functionalization, which could open up new reaction pathways for this compound. researchgate.netresearchgate.netmdpi.com
The direct functionalization of C-H bonds is a highly atom-economical approach to modifying organic molecules. researchgate.net Research into transition metal catalysis, particularly with first-row metals like nickel, is aimed at developing methods for the selective activation of C-H bonds on aromatic rings. researchgate.net Such catalysts could potentially be used to introduce new functional groups onto the aromatic core of this compound, complementing the reactivity of the existing halogen atoms. Additionally, organophotoredox catalysis is an emerging area that uses light to drive chemical reactions, and it has shown promise in the functionalization of fluorinated compounds through C-F bond cleavage. acs.org
Exploration of its Role in Sustainable Chemical Processes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. rsc.org The future development and use of this compound will likely be guided by these principles, aiming for processes that are safer, more efficient, and have a lower environmental impact.
The development of greener methods for the halogenation of aromatic compounds is an active area of research, seeking to replace traditional reagents with more environmentally benign alternatives and employing catalytic systems that minimize waste. taylorfrancis.comresearchgate.net The synthesis of this compound itself could be optimized using these greener approaches.
Furthermore, fluorinated compounds are recognized as important building blocks in pharmaceuticals and agrochemicals, but the long-term sustainability of fluorine chemistry is a subject of discussion. rsc.orgalfa-chemistry.comsigmaaldrich.comalfa-chemistry.com Research into more efficient fluorination methods and the recycling of fluorine-containing reagents will be crucial. dur.ac.uk The use of this compound as a building block in syntheses that are designed with sustainability in mind, for example, by maximizing atom economy and minimizing the number of synthetic steps, represents a key future direction. The integration of flow chemistry, as discussed earlier, also contributes to the sustainability of processes by improving energy efficiency and reducing solvent usage. acs.org Additionally, the biological degradation of halogenated aromatics is being studied to address their environmental persistence, which could inform the design of future molecules with improved biodegradability. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
